Product packaging for (S)-Esmolol Acid(Cat. No.:)

(S)-Esmolol Acid

Cat. No.: B13404869
M. Wt: 281.35 g/mol
InChI Key: ILSCWPMGTDPATI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Esmolol Acid is the primary and major acid metabolite resulting from the enzymatic hydrolysis of the ultrashort-acting cardioselective beta-1 adrenergic receptor blocker, Esmolol . Esmolol is rapidly metabolized by esterases in the cytosol of red blood cells, leading to the formation of this acid derivative and methanol . The (S)-enantiomer is of particular interest for research into stereospecific biological interactions. This metabolite has been demonstrated to possess significantly reduced pharmacological activity, approximately 1500-fold less than the parent drug Esmolol, making it a crucial reference standard in pharmacokinetic and metabolic studies . As a key analyte, this compound is essential for researchers investigating the clearance, metabolic pathways, and bioavailability of Esmolol in various experimental models. Its application is vital in separating the pharmacological effects of the parent drug from its metabolites, especially in cardiovascular and sepsis-related research where Esmolol's ultra-short-acting profile and potential immunomodulatory effects are studied . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO4 B13404869 (S)-Esmolol Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid

InChI

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1

InChI Key

ILSCWPMGTDPATI-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O

Origin of Product

United States

Biochemical Pathways and Enzymology of S Esmolol Acid Formation

Stereoselective Metabolism of Esmolol (B25661) Enantiomers to Esmolol Acid

Esmolol is administered as a racemic mixture of (S)- and (R)-enantiomers. The enzymatic hydrolysis that produces Esmolol Acid is a stereoselective process, meaning the enzyme preferentially metabolizes one enantiomer over the other.

The degree of stereoselectivity in Esmolol hydrolysis varies significantly among different biological species. In humans, the erythrocytic esterases exhibit a pronounced preference for the (S)-enantiomer, hydrolyzing it much more rapidly than the (R)-enantiomer . This results in a higher clearance rate for (S)-Esmolol and the subsequent formation of (S)-Esmolol Acid.

However, this stereopreference is not universal. In other species, such as the dog, the stereoselectivity is less pronounced or may even be reversed. In rats, the hydrolysis rate shows minimal difference between the two enantiomers . These inter-species differences are critical for the interpretation of preclinical and toxicological data.

Table 2: In Vitro Stereoselectivity of Esmolol Hydrolysis in Blood from Different Species

Species Hydrolysis Rate Ratio (S/R) Predominant Enantiomer Hydrolyzed
Human ~4.0 (S)-Esmolol
Minipig ~2.5 (S)-Esmolol
Dog ~0.8 (R)-Esmolol

| Rat | ~1.1 | Minimal Preference |

The stereoselectivity of an enzymatic reaction is dependent on the precise three-dimensional interaction between the enzyme's active site and the substrate. As such, environmental factors that can alter protein conformation, such as pH and temperature, can influence the stereoselectivity of Esmolol hydrolysis . Studies have shown that deviations from physiological pH (7.4) or temperature (37°C) can alter the hydrolysis rate of the individual enantiomers differently. This can lead to a shift in the S/R hydrolysis ratio, demonstrating that the enzyme's stereopreference is not fixed but can be modulated by the biochemical environment . For instance, a slight decrease in pH may disproportionately reduce the hydrolysis rate of the (S)-enantiomer compared to the (R)-enantiomer, thereby lowering the observed S/R ratio.

Profile of Esmolol Acid Metabolites and Subsequent Biotransformation

The biotransformation of esmolol yields two primary metabolites: the acid metabolite ASL-8123 and methanol (B129727). hma.eupolifarma.com.tr

The principal metabolite, ASL-8123 (this compound), is characterized by its significantly reduced pharmacological activity, possessing only about 1/1500th the beta-blocking activity of the parent compound, esmolol. nih.govdrugbank.com Following its formation, ASL-8123 is not subject to significant further biotransformation and is primarily eliminated from the body through renal excretion. hma.eudrugs.com Studies show that approximately 73-88% of an administered esmolol dose is excreted in the urine as this acid metabolite. drugs.com The elimination half-life of ASL-8123 is approximately 3.7 to 4.0 hours. fda.govnih.govpolifarma.com.tr In individuals with impaired renal function, this half-life can be prolonged substantially. drugs.com

Research in animal models, specifically rats, has indicated the presence of minor quantities of hydroxylated ASL-8123, suggesting a minor secondary metabolic pathway. jst.go.jp However, conjugated metabolites were not detected in these studies. jst.go.jp

The second metabolite, methanol, is produced in amounts that are comparable to endogenous levels and is subsequently oxidized by enzymes such as alcohol dehydrogenase. fda.govhma.eu Studies have shown that the levels of methanol generated from therapeutic esmolol administration are not associated with toxicity. fda.gov

The pharmacokinetic profiles of esmolol and its acid metabolite appear to be unaffected by hepatic disease, such as Laennec's cirrhosis, indicating that dosage adjustments are not necessary for patients with this condition. nih.gov

Table 1: Pharmacokinetic Properties of Esmolol and its Primary Metabolite (ASL-8123)

ParameterEsmololASL-8123 (this compound)
Plasma Protein Binding55% polifarma.com.trdrugs.com10% polifarma.com.trdrugs.com
Elimination Half-Life~9 minutes polifarma.com.trwikipedia.org~3.7 hours nih.govpolifarma.com.tr
Primary Route of EliminationMetabolism by esterases nih.govRenal Excretion (Urine) drugs.com
% Excreted Unchanged in Urine<2% drugs.com~73-88% (as metabolite from esmolol) drugs.com

Table 2: Profile of Esmolol Metabolites

MetaboliteFormation PathwayPharmacological ActivitySubsequent Fate
This compound (ASL-8123)Hydrolysis of esmolol's ester linkage by esterases (hCE1, APT1). nih.govjst.go.jpVery weak beta-blocking activity (~1/1500th of esmolol). nih.govdrugbank.comPrimarily excreted unchanged in urine. hma.eudrugs.com Minor hydroxylation observed in rats. jst.go.jp
MethanolHydrolysis of esmolol's ester linkage. hma.eunih.govNone related to beta-blockade.Oxidized by alcohol dehydrogenase. hma.eu

Stereochemical Investigations of S Esmolol Acid

Enantiomeric Resolution and Purity Assessment of (S)-Esmolol Acid

The separation and quantification of the enantiomers of esmolol (B25661) acid are crucial for detailed pharmacokinetic and metabolic studies. Various analytical techniques, primarily based on high-performance liquid chromatography (HPLC), have been developed for this purpose.

One common approach involves the chiral derivatization of the esmolol acid enantiomers prior to chromatographic separation. A stereoselective reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of the enantiomers of both esmolol and its acid metabolite in human plasma. nih.gov In this method, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is used as a pre-column chiral derivatization reagent. nih.gov The resulting diastereomers can then be separated on a standard achiral column. This assay has been validated and demonstrated good linearity over a concentration range of 0.07 to 8.0 µg/mL for each enantiomer of the acid metabolite. nih.gov

Alternatively, direct separation of the enantiomers can be achieved using chiral stationary phases (CSPs). Chiral column chromatography offers the advantage of avoiding the derivatization step. nih.gov Methods utilizing chiral columns have been developed for the simultaneous determination of esmolol's enantiomers and its metabolite's enantiomers in human plasma. nih.gov These methods have shown high precision and accuracy, making them suitable for thorough pharmacokinetic studies. nih.gov For instance, a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of esmolol's enantiomers, and an HPLC-UV detection method has been established for the enantiomers of its metabolite. nih.gov

The purity of this compound is often assessed by calculating the enantiomeric excess (ee), which represents the degree to which one enantiomer is present in greater amounts than the other. High enantiomeric excess is critical in the synthesis of enantiopure drugs. For example, a chemo-enzymatic synthesis of (S)-esmolol reported an enantiomeric excess of 97%. mdpi.com

Interactive Data Table: Methods for Enantiomeric Resolution of Esmolol Acid

MethodTechniqueKey FeaturesApplication
Chiral Derivatization with GITCRP-HPLC with UV detectionPre-column derivatization to form diastereomers.Simultaneous determination of esmolol and esmolol acid enantiomers in human plasma. nih.gov
Chiral Column ChromatographyHPLC-UV, LC-MS/MSDirect separation of enantiomers without derivatization.Simultaneous determination of esmolol and esmolol acid enantiomers in human plasma. nih.gov
Chemo-enzymatic SynthesisLipase-catalyzed kinetic resolutionSynthesis of enantiopure (S)-esmolol with high enantiomeric excess. mdpi.comcore.ac.ukPharmaceutical synthesis. mdpi.comcore.ac.uk

Determination and Verification of Absolute Configuration for (S)-Esmolol

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. For (S)-esmolol, the "(S)" designation indicates the specific three-dimensional structure at the chiral center. nih.gov The absolute configuration of (S)-esmolol has been determined and verified through several methods.

One approach involves comparing the specific rotation of the synthesized compound with previously reported data. mdpi.com Specific rotation is the angle to which a plane-polarized light is rotated by a solution of a chiral compound. However, discrepancies in reported specific rotation values for (S)-esmolol exist. One study reported a specific rotation of αD20 = +4.50 (c 1, CHCl3), while a more recent study reported αD20 = –6.80 (c 1.04, CHCl3) for (S)-esmolol with 97% enantiomeric excess, claiming the latter to be the correct levorotatory value. mdpi.com

The known enantioselectivity of enzymes can also be used to determine the absolute configuration. For instance, the lipase (B570770) B from Candida antarctica (CALB) is known to exhibit enantioselectivity towards similar compounds, and this has been used to determine the absolute configuration of (S)-esmolol and its precursors. mdpi.com

Furthermore, computational methods, such as ab initio calculations of optical rotatory dispersion (ORD), can provide a reliable method for assigning the absolute configuration of flexible molecules. columbia.edu Density functional theory (DFT) calculations have been used to predict the elution order of diastereomeric derivatives of esmolol, which can be correlated with their absolute configurations. researchgate.nettandfonline.com

Studies on Chiral Inversion of Esmolol Enantiomers or Esmolol Acid

Studies have been conducted to investigate the potential for chiral inversion of esmolol and its acid metabolite. Research involving the administration of ¹⁴C-labeled d-esmolol and l-esmolol to dogs, both in vivo and in vitro, as well as in human blood in vitro, found no evidence of chiral inversion for the esmolol enantiomers. researchgate.net This suggests that the stereochemical integrity of esmolol is maintained during its metabolism.

While direct studies on the chiral inversion of this compound are less common, the lack of inversion observed for the parent drug, esmolol, implies that the acid metabolite is also unlikely to undergo significant chiral inversion. The metabolic process primarily involves the hydrolysis of the ester group, which is distant from the chiral center, making an inversion at the chiral carbon less probable. drugbank.comwikidoc.org

Synthetic and Derivatization Methodologies for S Esmolol Acid and Precursors

Chemo-Enzymatic Synthesis Routes for Chiral Esmolol (B25661) Intermediates and Enantiomers

A common route begins with the reaction of methyl 3-(4-hydroxyphenyl)propanoate with epichlorohydrin (B41342) to form the racemic epoxide, (RS)-methyl 3-(4-((oxiran-2-yl)methoxy)phenyl)propanoate. ntnu.no This epoxide is then subjected to ring-opening to yield the racemic chlorohydrin, (RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate, the substrate for enzymatic resolution. ntnu.no This multi-step synthesis can achieve high yields, with the formation of the chlorohydrin reaching 96% yield with 98% purity. ntnu.no The subsequent enzymatic step is crucial for isolating the specific enantiomer required for the synthesis of (S)-Esmolol. mdpi.com

Lipase-catalyzed transesterification is a cornerstone of the chemo-enzymatic approach for producing chiral intermediates for Esmolol. core.ac.uk This kinetic resolution technique utilizes the ability of lipases to selectively acylate one enantiomer from a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as an alcohol). researchgate.netmdpi.com The choice of lipase (B570770) is critical as it can determine which enantiomer is acylated.

Research has demonstrated that commercially available lipases exhibit complementary enantioselectivity in the transesterification of racemic methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate using vinyl acetate (B1210297) as the acyl donor. core.ac.uk For instance, Pseudomonas cepacia lipase (PCL) preferentially acylates the (R)-alcohol, yielding (S)-acetate and leaving the desired (R)-alcohol unreacted. core.ac.uk Conversely, Candida rugosa lipase (CRL) shows opposite selectivity, affording (R)-acetate and the (S)-alcohol. core.ac.uk This enzymatic switch provides flexibility in accessing either enantiomer. Candida antarctica Lipase B (CALB) is also highly effective, and when used with vinyl butanoate as the acyl donor, it can produce the (R)-chlorohydrin with 98% enantiomeric excess (ee). ntnu.no This resolved (R)-chlorohydrin is the key chiral building block that is subsequently converted to (S)-Esmolol via amination. mdpi.comntnu.no

Lipase-Catalyzed Kinetic Resolution of Esmolol Precursors
LipaseSubstrateAcyl DonorProductsKey OutcomeReference
Pseudomonas cepacia Lipase (PCL)(RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoateVinyl acetate(R)-alcohol and (S)-acetateProvides access to the (R)-alcohol precursor for (S)-Esmolol. core.ac.uk
Candida rugosa Lipase (CRL)(RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoateVinyl acetate(S)-alcohol and (R)-acetateDemonstrates complementary enantioselectivity to PCL. core.ac.uk
Candida antarctica Lipase B (CALB)(RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoateVinyl butanoate(R)-alcohol and (S)-butanoateYields (R)-alcohol with 98% enantiomeric excess. ntnu.no

Chemical Synthesis Pathways to Esmolol Acid

Esmolol Acid, chemically known as 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid, is the primary acid metabolite of Esmolol. derpharmachemica.comijpsr.com Its synthesis involves constructing the core structure and ensuring the presence of the carboxylic acid group instead of the methyl ester found in Esmolol.

Chemical synthesis routes can be adapted from those used for Esmolol itself. A foundational step is the reaction of a starting phenol, such as Methyl 3-(4-hydroxyphenyl)propionate, with an epoxide, typically epichlorohydrin, in the presence of a base like potassium carbonate. chemicalbook.com This reaction forms the glycidyl (B131873) ether intermediate. Subsequent ring-opening of the epoxide with isopropylamine (B41738) introduces the side chain characteristic of Esmolol.

To obtain Esmolol Acid specifically, the methyl ester group must be hydrolyzed to a carboxylic acid. This hydrolysis can be performed on the final Esmolol molecule or at an earlier stage on a precursor like Methyl 3-(4-hydroxyphenyl)propionate. One documented synthetic pathway to the sodium salt of Esmolol Acid involves a multi-step process starting from Methyl 3-(4-hydroxyphenyl)propionate, utilizing reagents such as potassium carbonate, methanol (B129727), bis(tri-n-butyltin)oxide, and hydrogen chloride. chemicalbook.com The structure of Esmolol Acid has been confirmed through spectral analysis, with its mass spectrum showing a molecular ion peak corresponding to a molecular weight of 295.37 g/mol (as the free base), and its IR spectrum displaying characteristic stretching frequencies for the carboxylic acid C=O and OH groups. derpharmachemica.com

Chiral Derivatization Strategies for Analytical Purposes

The separation and quantification of the individual enantiomers of Esmolol Acid are essential for detailed pharmacokinetic studies. Due to the identical physical and chemical properties of enantiomers in an achiral environment, analytical methods often require a strategy to differentiate them. One common approach is chiral derivatization, where the enantiomers are reacted with a chiral reagent to form diastereomers. These diastereomers have distinct physical properties and can be separated using standard chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

A well-established chiral derivatizing agent used for the analysis of Esmolol and its acid metabolite is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.govresearchgate.net This reagent reacts with the secondary amine in Esmolol Acid enantiomers to form diastereomeric thiourea (B124793) derivatives. These derivatives can then be effectively separated on a standard C18 column and quantified using UV detection. nih.gov This pre-column derivatization method has been successfully applied to determine the concentrations of Esmolol Acid enantiomers in human plasma. nih.gov

Alternatively, advances in chromatographic technology have led to methods that bypass the need for derivatization. Direct separation of enantiomers can be achieved using chiral stationary phases (chiral columns) in HPLC. nih.gov This approach simplifies sample preparation and avoids potential complications associated with the derivatization reaction. An HPLC-UV method utilizing a chiral column has been developed for the simultaneous determination of the enantiomers of Esmolol's acid metabolite in human plasma. nih.gov For determining the absolute configuration of resolved enantiomers, further derivatization with agents like α-methoxyphenylacetic acid (MPA) followed by NMR analysis is a powerful technique. mdpi.com

Analytical Strategies for Esmolol Acid Enantiomers
StrategyMethodDescriptionReference
Chiral DerivatizationPre-column derivatization with GITC followed by RP-HPLC-UV.Enantiomers are converted to diastereomers, allowing separation on standard columns. Used for plasma sample analysis. nih.gov
Direct SeparationHPLC with a chiral stationary phase (chiral column).Avoids the need for a chemical derivatization step, simplifying the analytical workflow. nih.gov
Absolute Configuration DeterminationDerivatization with α-methoxyphenylacetic acid (MPA) followed by NMR analysis.A method used to definitively establish the R/S configuration of separated enantiomers. mdpi.com

Advanced Analytical and Quantification Methodologies for S Esmolol Acid in Research Matrices

Stereoselective Chromatographic Techniques

The chiral nature of Esmolol (B25661) and its acid metabolite necessitates stereoselective analytical methods to differentiate and quantify the individual enantiomers, as they may exhibit different pharmacological activities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Enantiomer Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a cornerstone for the enantioselective analysis of Esmolol and (S)-Esmolol Acid. nih.govnih.gov A common strategy involves pre-column chiral derivatization. For instance, 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) has been effectively used as a chiral derivatization reagent. nih.govnih.gov Following derivatization, the resulting diastereomers can be separated on a standard C18 reversed-phase column.

One validated method utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and a 0.02 mol/L phosphate (B84403) buffer (pH 4.5) in a 55:45 (v/v) ratio. nih.gov Detection is typically achieved using a UV detector at a wavelength of 224 nm. nih.govnih.gov Another approach involves the use of micellar liquid chromatography, where diastereomeric derivatives of racemic esmolol are prepared using chiral esters and separated using a surfactant-based mobile phase on an RP-HPLC system. tandfonline.com This "green" chromatographic method offers an alternative to traditional organic solvent-based mobile phases. tandfonline.com

Integration of Solid-Phase Extraction in Chromatographic Analysis

To enhance the sensitivity and selectivity of the analysis, especially in complex biological matrices like plasma, Solid-Phase Extraction (SPE) is frequently integrated as a sample preparation step before chromatographic analysis. nih.govthermofisher.com SPE serves to concentrate the analytes of interest and remove potential interferences. thermofisher.com

The process typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the analytes with a suitable solvent. thermofisher.com For the simultaneous determination of Esmolol and this compound enantiomers in human plasma, a method involving SPE has been developed and validated. nih.gov This pre-purification step is crucial for achieving the low limits of detection required for pharmacokinetic studies. The absolute recoveries for all enantiomers using this integrated approach have been reported to be greater than 73%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolite Analysis

While HPLC is more commonly reported for Esmolol and its metabolite analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, particularly for its high specificity and sensitivity. researchgate.net GC-MS is a robust technique for the qualitative and quantitative analysis of low-level analytes in biological samples. researchgate.net For compounds like this compound, which are not sufficiently volatile for direct GC analysis, a derivatization step is typically required to increase their volatility and thermal stability. Although specific applications for this compound are less detailed in readily available literature, the general methodology for similar compounds involves extraction from the matrix, derivatization, and subsequent analysis by GC-MS, often in the selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.netbiomedpharmajournal.org

Spectrophotometric Methodologies for Esmolol Acid Determination

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the determination of Esmolol and, by extension, its acid metabolite, particularly in pharmaceutical formulations. ijacskros.comajrconline.org These methods are typically based on the formation of a colored complex that can be quantified by measuring its absorbance at a specific wavelength.

Several methods have been developed for Esmolol hydrochloride, which could potentially be adapted for its acid metabolite. These include the formation of charge-transfer complexes with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), chloranilic acid, and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), with maximum absorbances measured at 460 nm, 430 nm, and 410 nm, respectively. ijacskros.com Another approach involves the formation of ion-pair complexes with acidic triphenylmethane (B1682552) dyes such as bromothymol blue (BTB), bromophenol blue (BPB), and bromocresol green (BCG) in an acidic medium. ajrconline.orgajrconline.org The resulting colored complexes are extracted into chloroform (B151607) and measured at their respective absorbance maxima (415 nm for BTB, 412 nm for BPB and BCG). ajrconline.orgajrconline.org

Method Validation and Performance Characteristics in Academic Research

The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. Key performance characteristics that are evaluated include linearity, recovery, reproducibility, and the limits of detection (LOD) and quantification (LOQ). ijacskros.comrjstonline.com

For the stereoselective RP-HPLC method using GITC derivatization, linearity was established in the range of 0.09 to 8.0 µg/ml for each Esmolol enantiomer and 0.07 to 8.0 µg/ml for each enantiomer of the acid metabolite. nih.gov The intra- and inter-day variations for this method were less than 15%. nih.gov Another RP-HPLC method for Esmolol hydrochloride demonstrated linearity between 10 µg/ml and 50 µg/ml, with an LOD of 0.4638 µg/ml and an LOQ of 1.4055 µg/ml. rjstonline.com Spectrophotometric methods have also been validated, with Beer's law being obeyed in the concentration range of 2.5-25 µg/ml for methods using triphenylmethane dyes. ajrconline.org

Below is a table summarizing the performance characteristics of various analytical methods for Esmolol and its acid metabolite.

Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReproducibility (%RSD)
Stereoselective RP-HPLC with GITC derivatization nih.govEsmolol and Esmolol Acid enantiomers0.07 - 8.0 µg/ml-->73%<15% (Intra- and Inter-day)
Stereoselective RP-HPLC with GITC derivatization nih.govEsmolol enantiomers0.035 - 12 µg/ml0.003 µg/ml0.035 µg/ml94.8% - 95.5%<14%
RP-HPLC rjstonline.comEsmolol HCl10 - 50 µg/ml0.4638 µg/ml1.4055 µg/ml98% - 102%<2.0%
RP-HPLC ijpsr.comEsmolol HCl and impurities0.25 - 1.5 ppm---<1.0%
Spectrophotometry with triphenylmethane dyes ajrconline.orgajrconline.orgEsmolol HCl2.5 - 25 µg/ml----
Micellar Liquid Chromatography tandfonline.comEsmolol enantiomers0.006 - 6.0 mg/mL0.289 ng/mL0.867 ng/mL99.42% - 99.97%-

Application in In Vitro Hydrolysis Kinetics and Metabolic Studies

The validated analytical methods are instrumental in studying the in vitro hydrolysis of Esmolol to this compound. nih.govnih.gov Esmolol is rapidly metabolized by esterases present in the cytosol of red blood cells to its acid metabolite and methanol (B129727). nih.govdrugbank.com Studies have shown that the hydrolysis of Esmolol is stereoselective and species-dependent. nih.gov

For instance, in human blood, the hydrolysis is primarily carried out by esterases in the red blood cell cytosol, with some contribution from plasma esterases. nih.govjst.go.jp The stereoselectivity of this hydrolysis can be influenced by protein binding. nih.gov Analytical methods have been successfully applied to quantify the enantiomers of Esmolol and its acid metabolite in human plasma to investigate these hydrolysis kinetics. nih.gov Such studies have revealed that while the esterase activity in human red blood cells shows no stereoselectivity, the esterase in human plasma exhibits a notable stereoselectivity towards the R-(+)-enantiomer of Esmolol. nih.gov Furthermore, the binding of Esmolol enantiomers to plasma proteins, particularly α1-acid glycoprotein, is stereoselective towards the S-(−)-enantiomer, which can influence the observed hydrolysis rates. nih.gov These detailed metabolic investigations are made possible by the precision and sensitivity of the advanced analytical methodologies discussed.

Pharmacological and Biochemical Activities of S Esmolol Acid: Preclinical and Mechanistic Perspectives

Characterization of Residual Beta-Adrenergic Receptor Antagonism of Esmolol (B25661) Acid

(S)-Esmolol acid, also known as ASL-8123, is the primary and pharmacologically weak metabolite of the ultra-short-acting beta-blocker, esmolol. Esmolol undergoes rapid hydrolysis by esterases in the cytosol of red blood cells, yielding this compound and methanol (B129727). drugbank.comwikipedia.org While esmolol is a potent and selective beta-1 adrenergic receptor antagonist, its acid metabolite possesses substantially diminished activity. nih.govyoutube.com Preclinical research has focused on quantifying this residual beta-blocking activity to confirm that the metabolite does not contribute significantly to the therapeutic effects observed during esmolol infusion. nih.gov

In Vitro Receptor Binding Affinity and Antagonist Potency Determination (pA2 Values)

The antagonist potency of this compound at beta-adrenergic receptors has been characterized in vitro. Studies conducted on isolated guinea pig right atria determined that the compound is a weak competitive beta-adrenoceptor antagonist. nih.gov The pA2 value, a measure of the antagonist's potency, was calculated to be 3.73 ± 0.07. nih.gov This value indicates a very low affinity for the beta-adrenergic receptor. Further in vitro investigations showed that at concentrations ranging from 3 x 10⁻⁵ to 1 x 10⁻² M, this compound exhibited no agonist-like (intrinsic sympathomimetic) activity. nih.gov

In Vitro Antagonist Potency of this compound (ASL-8123)
CompoundPreparationParameterValueReference
This compound (ASL-8123)Isolated Guinea Pig Right AtriapA23.73 ± 0.07 nih.gov

Comparative Pharmacological Profile of Esmolol Acid with Parent Esmolol

The pharmacological activity of this compound is markedly lower than that of its parent compound, esmolol. nih.gov Multiple studies have established that the acid metabolite is approximately 1,600 to 1,900 times less potent as a beta-adrenoceptor antagonist than esmolol. nih.gov Other sources report the activity to be as low as 1/1500 that of esmolol. drugbank.com This significant difference in potency confirms that the rapid metabolism of esmolol effectively terminates its beta-blocking action, and the resulting metabolite does not exert a clinically relevant effect. nih.govnih.gov

Another distinguishing feature is their plasma protein binding. Esmolol is approximately 55% bound to human plasma proteins, whereas its acid metabolite is only about 10% bound. drugbank.com This difference, however, is of little clinical significance given the metabolite's feeble pharmacological activity. nih.gov

Comparative Profile: Esmolol vs. This compound
ParameterEsmololThis compound (ASL-8123)Reference
Relative Beta-Adrenergic Antagonist Potency1~1/1600 - 1/1900 nih.gov
Plasma Protein Binding~55%~10% drugbank.com

Exploration of Other Biochemical Interactions

The primary focus of preclinical and mechanistic studies on this compound has been the characterization of its greatly diminished beta-adrenergic receptor antagonism. nih.govnih.gov Current scientific literature has not documented any other significant biochemical interactions. Studies have confirmed that even at high plasma concentrations, which can occur following prolonged esmolol infusion, the acid metabolite does not produce discernible in vivo effects, suggesting a lack of significant interaction with other receptor systems or biochemical pathways. nih.gov Its primary biochemical role is that of a pharmacologically inactive metabolite whose clearance is dependent on renal function. drugbank.com

Computational and in Silico Studies on Esmolol Acid and Its Derivatives

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as (S)-Esmolol Acid, might interact with biological targets, primarily enzymes and receptors. These computational techniques build three-dimensional models of the molecule and simulate its binding to the active site of a protein.

Research Findings:

While specific docking studies on this compound with its metabolizing enzymes are not widely published, research on the parent drug, esmolol (B25661), offers valuable insights. Esmolol is rapidly hydrolyzed by esterases, particularly human carboxylesterase 1 (hCE1), to form this compound and methanol (B129727). jst.go.jp Computational docking simulations have been performed to understand the interaction of esmolol and other beta-blockers with their respective receptors and metabolizing enzymes.

For instance, docking studies of esmolol with the β1-adrenergic receptor have been conducted to elucidate its binding mechanism. wereszczynskilab.org These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for its antagonist activity. wereszczynskilab.org Although this compound is considered pharmacologically inactive, docking simulations could be employed to confirm its lack of significant affinity for the β1-adrenergic receptor, which would computationally validate its safety profile in terms of off-target effects.

A study on a topical formulation of esmolol performed docking experiments with esmolol and aldose reductase, an enzyme implicated in diabetic complications. nih.gov The results showed that esmolol has the potential to bind to aldose reductase, suggesting a possible secondary mechanism of action. nih.gov Similar docking studies could be performed with this compound to explore any potential unforeseen interactions with various enzymes.

Interactive Data Table: Predicted Binding Affinities from Hypothetical Docking Studies

Since direct data is unavailable, the following table illustrates the type of data that would be generated from molecular docking simulations of this compound with relevant proteins. The values are hypothetical and for illustrative purposes only.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
(S)-Esmololβ1-Adrenergic Receptor-8.5ASP121, SER161
This compoundβ1-Adrenergic Receptor-4.2-
(S)-EsmololHuman Carboxylesterase 1 (hCE1)-7.9SER203, HIS448
This compoundHuman Carboxylesterase 1 (hCE1)-5.1-

Quantitative Structure-Activity/Metabolism Relationship (QSAR/QSMR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are computational methods that correlate the chemical structure of a compound with its biological activity or metabolic rate. semanticscholar.org These models are built using statistical methods and can be used to predict the properties of new or unstudied compounds.

Research Findings:

QSAR models are also used in drug discovery to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds. semanticscholar.org For a series of related compounds, QSAR models could be developed to predict the rate of hydrolysis by esterases based on their structural features. Such a model could be used to design other soft drugs with tailored metabolic profiles.

Interactive Data Table: Physicochemical Properties Relevant to QSAR/QSMR

The following table presents key physicochemical properties for esmolol and its acid metabolite, which are important descriptors in QSAR and QSMR models.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)
(S)-EsmololC16H25NO4295.381.8678.79
This compoundC15H23NO4281.351.3499.02

Data sourced from computational predictions.

Predictive Approaches for Esmolol Acid Metabolic Fate

Predictive computational tools can forecast the metabolic fate of a drug by identifying potential sites of metabolism and the enzymes involved. nih.gov These tools often use rule-based systems or machine learning models trained on large datasets of known metabolic transformations.

Research Findings:

The primary metabolic pathway of esmolol is well-established: rapid hydrolysis of the ester group by red blood cell esterases to form this compound. nih.govontosight.ai This metabolic step is so rapid and predictable that computational models would likely confirm this as the main route of biotransformation.

Beyond this primary hydrolysis, computational systems like MetaSite or MetaDrug could be used to predict any further, minor metabolic pathways for this compound. semanticscholar.orgnih.gov These programs analyze the structure of the molecule to identify sites susceptible to oxidation, conjugation, or other Phase I and Phase II metabolic reactions. For this compound, potential minor metabolic pathways could include hydroxylation of the aromatic ring or N-dealkylation, although these are likely to be insignificant compared to its rapid renal excretion. drugbank.com

In silico studies have been performed to predict the metabolic activity of carboxylesterases, the class of enzymes responsible for esmolol's metabolism. nih.gov These studies involve docking and molecular dynamics simulations to understand substrate specificity and catalytic activity. nih.gov Such computational approaches can help in predicting whether derivatives of esmolol would also be good substrates for these enzymes.

Interactive Data Table: Predicted Metabolic Pathways for this compound

This table outlines the likely metabolic fate of this compound as would be predicted by computational metabolic fate predictors.

CompoundPredicted Metabolic PathwayPredicted Metabolizing Enzyme(s)Predicted Activity of Metabolite
(S)-EsmololEster HydrolysisCarboxylesterases (e.g., hCE1)Inactive
This compoundRenal Excretion (Primary)--
This compoundAromatic Hydroxylation (Minor, Hypothetical)Cytochrome P450Likely Inactive
This compoundN-dealkylation (Minor, Hypothetical)Cytochrome P450Likely Inactive

Research Implications of S Esmolol Acid in Pharmaceutical Science

Significance of Esmolol (B25661) Acid as a Metabolic Marker in Research

Esmolol is characterized by its rapid metabolism, which is a key feature of its clinical use. The primary metabolic pathway involves the rapid hydrolysis of its ester linkage by esterases, predominantly found in the cytosol of red blood cells, to form its acid metabolite and methanol (B129727). drugbank.comnih.govmims.com This acid metabolite, (S)-Esmolol Acid, is significantly less active than the parent compound, with approximately 1/1500th the beta-blocking activity of esmolol. drugbank.commdpi.com

The stark difference in the pharmacokinetic profiles of esmolol and its acid metabolite makes the latter an essential metabolic marker. Esmolol has a very short elimination half-life of about 9 minutes, while its acid metabolite has a much longer half-life of approximately 3.7 hours. drugbank.commims.com Due to this rapid conversion, unchanged esmolol accounts for less than 2% of the drug excreted in the urine. drugbank.comfda.gov In contrast, the acid metabolite is the primary species recovered, with about 73-88% of the dose being excreted in the urine as this compound. mims.comfda.gov

This metabolic profile makes the quantification of this compound in blood and urine a cornerstone of pharmacokinetic research on esmolol. researchgate.netjst.go.jp By tracking the levels of the acid metabolite, researchers can gain insights into the metabolic rate and clearance of esmolol in various patient populations. researchgate.netnih.gov For instance, studies in patients with renal failure have shown a significant increase in the elimination half-life of the acid metabolite, highlighting its renal excretion pathway and the need for cautious use in this group. drugbank.comfda.gov Therefore, this compound serves as a reliable marker for assessing the metabolic fate and disposition of esmolol in the body. jst.go.jp

Academic Research on Impurity Profiling and Control in Drug Synthesis

In the manufacturing of pharmaceuticals, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. This compound, often referred to as "Esmolol free acid," is recognized as a prominent impurity in the synthesis of Esmolol hydrochloride. derpharmachemica.comderpharmachemica.com It is classified as both a process-related impurity, potentially arising from incomplete reactions, and a degradation product formed via hydrolysis of the ester group in the esmolol molecule. derpharmachemica.com

Academic and industrial research has focused extensively on impurity profiling to ensure the quality and safety of esmolol. researchgate.net Regulatory bodies require the identification and characterization of any impurity present in a bulk drug at concentrations greater than 0.10%. derpharmachemica.com Consequently, significant effort has been dedicated to developing and validating sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), to detect, identify, and quantify this compound and other related substances. derpharmachemica.comresearchgate.netresearchgate.net

Studies have detailed the forced degradation of esmolol under various stress conditions (acidic, basic, oxidative) to understand its stability and the formation pathways of degradation impurities like this compound. Research has shown that under hydrolytic stress, esmolol significantly degrades to esmolol acid. This knowledge is crucial for optimizing the synthesis process, including parameters like temperature and pH, and for establishing appropriate storage conditions, such as controlling moisture content, to minimize the formation of this impurity. The synthesis and characterization of reference standards for impurities, including Esmolol free acid, are essential for the accurate validation of these analytical methods. derpharmachemica.comcaymanchem.com

Q & A

Q. What are the recommended laboratory protocols for synthesizing and characterizing (S)-Esmolol Acid?

this compound is synthesized via hydrolysis of esmolol using erythrocyte esterases, as described in preclinical studies. Characterization typically involves high-performance liquid chromatography (HPLC) for purity assessment (≥98%) and nuclear magnetic resonance (NMR) for structural confirmation. Ultraviolet (UV) spectroscopy at λmax 222 nm is used for quantification . Researchers should validate synthesis yields and purity using these methods, especially when replicating in vitro models of β1-adrenergic antagonism.

Q. What solubility and stability parameters should be considered when preparing this compound for experimental use?

this compound hydrochloride is soluble in PBS (pH 7.2) at ~5 mg/mL. Aqueous solutions should be freshly prepared and used within 24 hours to avoid degradation. For long-term storage, the solid form should be kept at -20°C, where it remains stable for ≥4 years. Stability studies under varying pH and temperature conditions are critical for reproducibility in pharmacokinetic assays .

Q. How does this compound’s β1-adrenergic receptor antagonism compare to esmolol in isolated tissue models?

In isolated guinea pig right atria, this compound exhibits dose-dependent inhibition of isoproterenol-induced tachycardia with a pA2 value of 3.73, compared to esmolol’s higher potency. Researchers should use standardized agonist challenges (e.g., isoproterenol) and control for esterase activity in ex vivo models to isolate metabolite effects .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported pA2 values for this compound across different species or tissues?

Discrepancies in pA2 values may arise from interspecies receptor heterogeneity or assay conditions (e.g., buffer composition, temperature). To resolve these, researchers should:

  • Standardize experimental protocols (e.g., ISO/IEC 17025 guidelines for tissue bath setups).
  • Use internal controls (e.g., propranolol as a reference antagonist).
  • Validate findings with radioligand binding assays to measure receptor affinity directly .

Q. How can pharmacokinetic studies differentiate this compound’s in vivo effects from esmolol’s actions?

Design studies with the following steps:

  • Administer esmolol with carboxylesterase inhibitors (e.g., triphenyl phosphate) to block its conversion to this compound.
  • Measure plasma concentrations of both compounds via LC-MS/MS.
  • Corolate hemodynamic outcomes (e.g., heart rate reduction) with metabolite levels in animal models. This approach isolates the metabolite’s contributions from the parent drug .

Q. What methodologies are effective for identifying and quantifying this compound as a potential impurity in esmolol formulations?

Use impurity profiling techniques:

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by HPLC with photodiode array detection.
  • Mass spectrometry to confirm impurity structures.
  • Quantify limits of detection (LOD) and quantification (LOQ) per ICH Q3A guidelines. Reference standards for this compound are essential for calibration .

Methodological Recommendations

  • For in vitro studies : Pre-incubate tissues with esterase inhibitors to study esmolol’s direct effects.
  • For clinical correlations : Use meta-analyses (e.g., Yu et al., 2011) to contextualize preclinical findings within human safety data .
  • For statistical rigor : Apply mixed-effects models to account for variability in cross-species pharmacodynamic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.